8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole
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Overview
Description
8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole is a complex organic compound known for its unique chemical structure and potential pharmacological properties. This compound is part of the pyrazino[3,2,1-jk]carbazole family, which has been studied for various applications in medicinal chemistry.
Preparation Methods
The synthesis of 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole typically involves several steps, starting from readily available starting materials. One common synthetic route includes the reduction of 5,6-dihydro-8-methyl-4H-pyrazino[3,2,1-jk]carbazole or its hydrochloride with sodium borohydride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: As mentioned, reduction with sodium borohydride is a key step in its synthesis.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole has been studied for its potential pharmacological properties. It has shown effects typical of antidepressants, such as antagonizing the depressant effects of reserpine and tetrabenazine and potentiating the central effects of amphetamine and l-dopa . This makes it a compound of interest in medicinal chemistry for developing new antidepressant drugs.
Mechanism of Action
The mechanism of action of 8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole involves its interaction with specific molecular targets in the brain. It is known to potentiate the effects of certain neurotransmitters, which may contribute to its antidepressant effects . The exact molecular pathways and targets are still under investigation, but its ability to modulate neurotransmitter activity is a key aspect of its pharmacological profile.
Comparison with Similar Compounds
8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole can be compared with other compounds in the pyrazino[3,2,1-jk]carbazole family, such as 2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole (pirlindole) . While both compounds share a similar core structure, this compound is unique in its specific methylation pattern and its distinct pharmacological effects. Other similar compounds include 5,6-Dihydro-8-(1-methylethyl)-4H-pyrazino[3,2,1-jk]carbazole .
Conclusion
This compound is a compound with significant potential in medicinal chemistry, particularly for its antidepressant properties. Its unique chemical structure and ability to undergo various chemical reactions make it a valuable subject for further research and development.
Properties
Molecular Formula |
C15H14N2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,4,9(16),10(15),11,13-hexaene |
InChI |
InChI=1S/C15H14N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-9H,2-4H2,1H3 |
InChI Key |
ZHTWYYQXWNZIMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=CN=C4C3=C2CCC4 |
Origin of Product |
United States |
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